(Z)-butyl 4-(2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)acetamido)benzoate
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Overview
Description
(Z)-butyl 4-(2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)acetamido)benzoate: is a complex organic compound that features a thiazolidine ring, a benzylidene group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-butyl 4-(2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)acetamido)benzoate typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thioamide under acidic conditions.
Introduction of the Benzylidene Group: The thiazolidine intermediate is then reacted with benzaldehyde in the presence of a base to form the benzylidene derivative.
Acylation: The benzylidene-thiazolidine compound is acylated with butyl 4-aminobenzoate under appropriate conditions to yield the final product.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.
Substitution: The ester and amide functionalities can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: In biological research, it can be used as a probe to study enzyme interactions due to its unique structure.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (Z)-butyl 4-(2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene group can interact with hydrophobic pockets, while the thiazolidine ring can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3-yl)methyl)-1,1-biphenyl-2-sulfonamide
- 2-Fluorodeschloroketamine
- Thiosulfate
Uniqueness:
- Structural Complexity: The combination of a thiazolidine ring, benzylidene group, and benzoate ester is unique.
- Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile building block.
- Potential Applications: Its potential applications in multiple fields, including medicinal chemistry and materials science, highlight its uniqueness.
Properties
Molecular Formula |
C23H22N2O5S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
butyl 4-[[2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C23H22N2O5S/c1-2-3-13-30-22(28)17-9-11-18(12-10-17)24-20(26)15-25-21(27)19(31-23(25)29)14-16-7-5-4-6-8-16/h4-12,14H,2-3,13,15H2,1H3,(H,24,26)/b19-14- |
InChI Key |
KAKZESUQBLGIFV-RGEXLXHISA-N |
Isomeric SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=O |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=O |
Origin of Product |
United States |
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